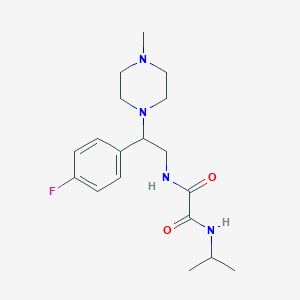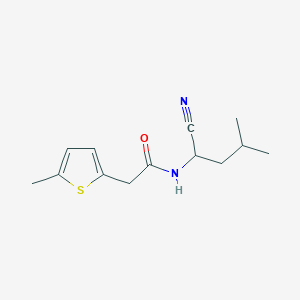
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1970s by Roger Adams, a renowned American chemist who is known for his contributions to the field of organic chemistry. CT-3 is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the main psychoactive component in cannabis. However, unlike THC, CT-3 does not produce any psychoactive effects and has been found to have several potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex signaling system that regulates various physiological processes such as pain, inflammation, and mood. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to bind to the CB2 receptor, which is predominantly expressed in immune cells and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This suggests that N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has potent anti-inflammatory properties. It has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in neuroinflammation. This suggests that N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is that it does not produce any psychoactive effects, unlike THC. This makes it easier to study its potential therapeutic applications without the confounding effects of psychoactivity. However, one of the limitations of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Overall, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide involves the reaction between 5-methylthiophene-2-carboxylic acid and 1-cyano-3-methylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide. This synthesis method has been optimized over the years to increase the yield and purity of N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been found to have several potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis, multiple sclerosis, and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)6-11(8-14)15-13(16)7-12-5-4-10(3)17-12/h4-5,9,11H,6-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRCAUJEBQCOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(5-methylthiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2440087.png)
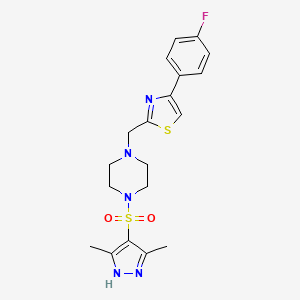

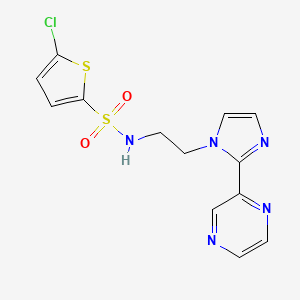
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)
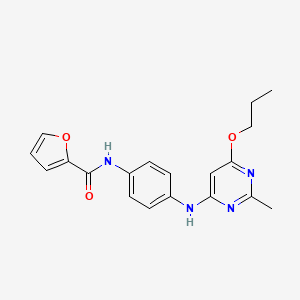
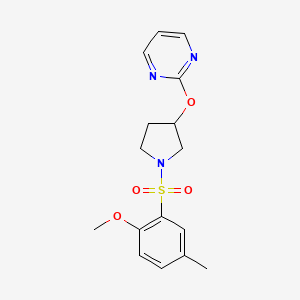
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2440099.png)
